7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining thiophene and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: In chemistry, 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Thiophene: A five-membered ring containing sulfur, used in various applications.
Pyridine: A six-membered ring containing nitrogen, widely used in pharmaceuticals and agrochemicals.
Thieno[2,3-d]pyrimidine: Another fused ring system with similar applications in medicinal chemistry.
Uniqueness: 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and drugs .
Properties
Molecular Formula |
C11H11NS2 |
---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
7-thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NS2/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2 |
InChI Key |
SVHMIIUWOMIACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.